molecular formula C10H21NO B037854 4-Isopropyl-4-methoxy-1-methylpiperidine CAS No. 113728-97-5

4-Isopropyl-4-methoxy-1-methylpiperidine

Cat. No. B037854
M. Wt: 171.28 g/mol
InChI Key: KBGOAEAFIYQBLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isopropyl-4-methoxy-1-methylpiperidine, also known as IMMP, is a chemical compound that belongs to the class of piperidine derivatives. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a glutamate receptor that plays a crucial role in the central nervous system. IMMP has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism Of Action

4-Isopropyl-4-methoxy-1-methylpiperidine acts as a potent and selective antagonist of the NMDA receptor. It binds to the receptor in a competitive manner and prevents the binding of glutamate, the endogenous ligand of the receptor. This results in the inhibition of the ion channel activity of the receptor, which leads to a decrease in the influx of calcium ions into the cell. This, in turn, leads to a decrease in the activation of various intracellular signaling pathways, including the protein kinase C and mitogen-activated protein kinase pathways.

Biochemical And Physiological Effects

4-Isopropyl-4-methoxy-1-methylpiperidine has been shown to have various biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of neuronal excitability, and the modulation of neurotransmitter release. It has also been shown to have anti-inflammatory and neuroprotective effects in various animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

4-Isopropyl-4-methoxy-1-methylpiperidine has several advantages as a tool compound for scientific research. It is highly potent and selective for the NMDA receptor, which allows for the precise modulation of the receptor activity. It is also relatively stable and easy to synthesize, which makes it a cost-effective tool compound. However, 4-Isopropyl-4-methoxy-1-methylpiperidine also has some limitations. It has a relatively short half-life, which limits its usefulness in long-term studies. It also has poor solubility in aqueous solutions, which can limit its bioavailability.

Future Directions

There are several future directions for the study of 4-Isopropyl-4-methoxy-1-methylpiperidine. One area of research is the development of more potent and selective NMDA receptor antagonists that can overcome the limitations of 4-Isopropyl-4-methoxy-1-methylpiperidine. Another area of research is the investigation of the role of NMDA receptors in various neurological and psychiatric disorders, including schizophrenia, depression, and anxiety disorders. Finally, the development of novel therapeutic agents that target the NMDA receptor may have potential applications in the treatment of various neurological and psychiatric disorders.

Synthesis Methods

4-Isopropyl-4-methoxy-1-methylpiperidine can be synthesized using various methods, including the Mannich reaction, reductive amination, and Grignard reaction. The Mannich reaction involves the reaction of formaldehyde, isopropylamine, and p-anisidine in the presence of an acid catalyst. Reductive amination involves the reaction of p-anisidine with formaldehyde and isopropylamine in the presence of a reducing agent such as sodium borohydride. The Grignard reaction involves the reaction of p-anisidine with methylmagnesium bromide and isopropylmagnesium chloride.

Scientific Research Applications

4-Isopropyl-4-methoxy-1-methylpiperidine has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been used as a tool compound to study the role of NMDA receptors in various physiological and pathological processes, including learning and memory, pain perception, and neurodegenerative diseases. 4-Isopropyl-4-methoxy-1-methylpiperidine has also been used to investigate the mechanisms underlying the development and maintenance of drug addiction.

properties

CAS RN

113728-97-5

Product Name

4-Isopropyl-4-methoxy-1-methylpiperidine

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

4-methoxy-1-methyl-4-propan-2-ylpiperidine

InChI

InChI=1S/C10H21NO/c1-9(2)10(12-4)5-7-11(3)8-6-10/h9H,5-8H2,1-4H3

InChI Key

KBGOAEAFIYQBLV-UHFFFAOYSA-N

SMILES

CC(C)C1(CCN(CC1)C)OC

Canonical SMILES

CC(C)C1(CCN(CC1)C)OC

synonyms

Piperidine, 4-methoxy-1-methyl-4-(1-methylethyl)- (9CI)

Origin of Product

United States

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